molecular formula C21H19ClN4O2S B6545195 1-(4-chlorophenyl)-3-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}urea CAS No. 946374-79-4

1-(4-chlorophenyl)-3-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}urea

Cat. No.: B6545195
CAS No.: 946374-79-4
M. Wt: 426.9 g/mol
InChI Key: PASRYGYAMZYCLV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}urea is a urea derivative featuring a 4-chlorophenyl group and a thiazole ring substituted with a 2-oxoethyltetrahydroquinoline moiety. The compound’s design aligns with trends in medicinal chemistry, where thiazole and quinoline scaffolds are frequently exploited for their bioactivity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-7-9-16(10-8-15)23-20(28)25-21-24-17(13-29-21)12-19(27)26-11-3-5-14-4-1-2-6-18(14)26/h1-2,4,6-10,13H,3,5,11-12H2,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASRYGYAMZYCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural uniqueness lies in its tetrahydroquinoline substituent, which distinguishes it from simpler analogs. Key comparisons include:

Hypothesized Bioactivity

  • Anticancer: Quinoline derivatives are known for kinase inhibition, and urea-thiazole hybrids in exhibit cytotoxicity .
  • Antimicrobial: Thiazole-urea compounds in show antibacterial activity against S. aureus and E. coli, implying a possible overlap .

Computational Predictions

Tools like AutoDock4 () and Multiwfn () could predict the target compound’s binding modes and electronic properties. For example:

  • Docking Studies: The tetrahydroquinoline moiety may occupy hydrophobic pockets in target enzymes, while the urea NH groups form hydrogen bonds with catalytic residues .
  • Electrostatic Potential (ESP): ESP analysis via Multiwfn could reveal charge distribution patterns critical for receptor interactions .

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